molecular formula C14H22O4Si B14365861 Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane CAS No. 92915-87-2

Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane

Cat. No.: B14365861
CAS No.: 92915-87-2
M. Wt: 282.41 g/mol
InChI Key: VDCSZEZNBODVRT-UHFFFAOYSA-N
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Description

Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to a propyl chain containing an oxirane (epoxide) ring and two methoxy groups. This compound is known for its versatility and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane typically involves the reaction of phenylsilane with glycidol in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of 2-4 hours .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity is exploited in applications such as cross-linking, surface modification, and immobilization of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane is unique due to the presence of both methoxy groups and an oxirane ring, which confer distinct reactivity and versatility. The phenyl group also enhances its stability and compatibility with various substrates, making it a valuable compound in diverse applications.

Properties

CAS No.

92915-87-2

Molecular Formula

C14H22O4Si

Molecular Weight

282.41 g/mol

IUPAC Name

dimethoxy-[3-(oxiran-2-ylmethoxy)propyl]-phenylsilane

InChI

InChI=1S/C14H22O4Si/c1-15-19(16-2,14-7-4-3-5-8-14)10-6-9-17-11-13-12-18-13/h3-5,7-8,13H,6,9-12H2,1-2H3

InChI Key

VDCSZEZNBODVRT-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCOCC1CO1)(C2=CC=CC=C2)OC

Origin of Product

United States

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